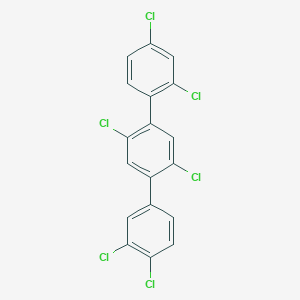
1,4-Dichloro-2-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)benzene, commonly known as DDT, is a synthetic organic compound that was first synthesized in 1874. It gained popularity in the 1940s and 1950s as an effective insecticide, but its use has been heavily restricted due to its harmful effects on the environment and human health. Despite this, DDT remains an important compound in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
DDT binds to specific sites on the voltage-gated sodium channels of insects, preventing the channels from closing properly. This results in an influx of sodium ions, which disrupts the normal function of the nervous system and leads to paralysis and death of the insect.
Biochemische Und Physiologische Effekte
DDT has been shown to have a number of biochemical and physiological effects on both insects and mammals. In insects, DDT can disrupt the normal function of the nervous system, leading to paralysis and death. In mammals, DDT has been shown to have estrogenic effects, which can lead to reproductive and developmental abnormalities. DDT has also been linked to an increased risk of cancer and other health problems in humans.
Vorteile Und Einschränkungen Für Laborexperimente
DDT has a number of advantages for use in lab experiments, including its broad spectrum of activity against insects and its ability to bind to specific sites on voltage-gated sodium channels. However, its use is heavily restricted due to its harmful effects on the environment and human health, and alternative compounds are often used in its place.
Zukünftige Richtungen
Despite its limitations, DDT remains an important compound in scientific research. Future research may focus on developing alternative compounds with similar properties to DDT but with fewer harmful effects on the environment and human health. Additionally, research may focus on understanding the mechanisms of resistance to DDT in insects, which could lead to the development of more effective insecticides.
Synthesemethoden
DDT can be synthesized through a reaction between chloral and chlorobenzene. The reaction is carried out in the presence of sulfuric acid and a catalyst, typically aluminum chloride. The resulting compound is then purified through a series of distillations and recrystallizations to obtain pure DDT.
Wissenschaftliche Forschungsanwendungen
DDT has been widely used in scientific research due to its ability to bind to and disrupt the function of voltage-gated sodium channels in insects. This disruption results in paralysis and death of the insect. DDT has also been shown to have a broad spectrum of activity against a wide range of insects, making it a valuable tool in the study of insect physiology and behavior.
Eigenschaften
CAS-Nummer |
17760-93-9 |
|---|---|
Produktname |
1,4-Dichloro-2-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)benzene |
Molekularformel |
C30H30F21GdO6 |
Molekulargewicht |
437 g/mol |
IUPAC-Name |
1,4-dichloro-2-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)benzene |
InChI |
InChI=1S/C18H8Cl6/c19-10-2-3-11(15(21)6-10)13-8-16(22)12(7-17(13)23)9-1-4-14(20)18(24)5-9/h1-8H |
InChI-Schlüssel |
MKMRJVXZNDEBOU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2Cl)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2Cl)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl)Cl |
Synonyme |
POLYCHLORINATEDTERPHENYLS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




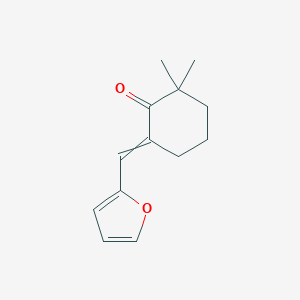
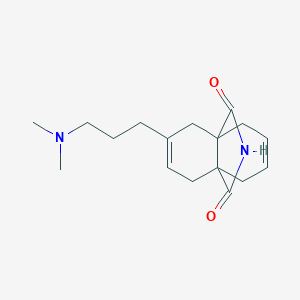
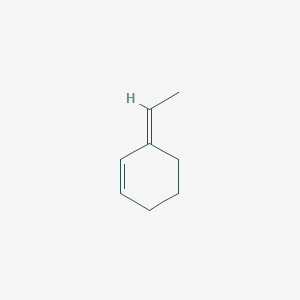
![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)
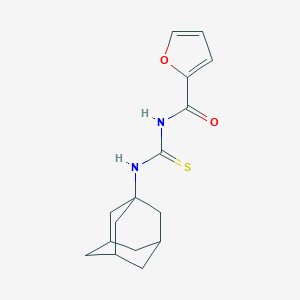
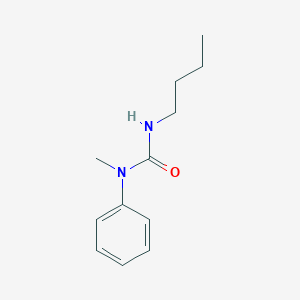





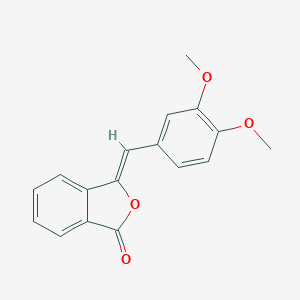
![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)